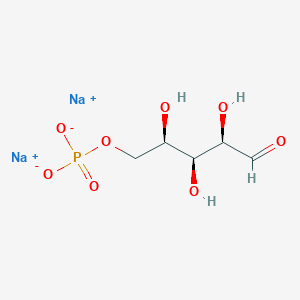

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of a suitable precursor molecule. One common method involves the reaction of a pentose sugar derivative with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation or chemical synthesis using high-throughput reactors. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic reactions and is involved in metabolic pathways.

Medicine: The compound is studied for its potential therapeutic effects and as a diagnostic tool.

Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its interaction with specific molecular targets. The phosphate group allows it to participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a substrate for enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- Sodium (2R,3S,4R,5R)-3,4,5-trihydroxy-1-oxo-6-(phosphonooxy)-2-hexanolate

- Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxtetrahydrofuran-2-yl methyl hydrogen phosphate

Uniqueness

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific arrangement of hydroxyl and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Biological Activity

Sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is a significant biochemical compound primarily involved in nucleotide metabolism and cellular energy production. Its role as a precursor in the Pentose Phosphate Pathway (PPP) underscores its importance in various metabolic processes.

- Molecular Formula : C5H9Na2O8P

- Molecular Weight : 274.07 g/mol

- CAS Number : 89927-09-3

This compound serves as an essential intermediate in the oxidative branch of the Pentose Phosphate Pathway. This pathway is crucial for:

- Nucleotide Synthesis : It generates ribose-5-phosphate, a building block for nucleotides.

- Production of NADPH : NADPH is vital for anabolic reactions and maintaining cellular redox balance.

The compound interacts with various enzymes involved in nucleotide metabolism, influencing enzymatic activity and metabolic flux within cells. For example, its interaction with ribose-5-phosphate is critical for maintaining cellular energy levels and metabolic homeostasis.

Biological Activities

- Nucleotide Metabolism : The compound is integral to the synthesis of nucleotides and nucleic acids. Its role in generating ribose-5-phosphate facilitates DNA and RNA synthesis, which is essential for cell proliferation and function.

- Cellular Signaling : It participates in signaling pathways that regulate metabolic processes. The modulation of these pathways can influence various physiological responses, including growth and differentiation.

- Antioxidant Activity : By contributing to NADPH production, it plays a role in protecting cells from oxidative stress by regenerating reduced glutathione and other antioxidants.

Research Findings

Recent studies have highlighted the biological implications of this compound:

- Enzyme Interactions : Research indicates that this compound interacts with key enzymes such as transaldolase and ribulose-phosphate 3-epimerase, which are vital for nucleotide synthesis.

- Metabolic Flux Studies : Investigations into its effects on metabolic pathways have shown that it can significantly alter the flux through the PPP, impacting overall cellular metabolism.

Case Studies

- In Vivo Studies : In animal models, administration of this compound has demonstrated enhanced nucleotide synthesis rates under conditions of metabolic stress.

- Cell Culture Experiments : In vitro studies using human cell lines have shown that supplementation with this compound can increase cell viability and proliferation rates by enhancing nucleotide availability.

Comparative Analysis

The following table summarizes similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| D-Ribose-5-phosphate disodium salt | C5H9Na2O8P | Directly involved in nucleotide synthesis |

| Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate | C5H13Na2O10P | Contains additional hydroxyl groups |

| Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphate | C5H10NaO8P | Different stereochemistry affecting reactivity |

Properties

Molecular Formula |

C5H9Na2O8P |

|---|---|

Molecular Weight |

274.07 g/mol |

IUPAC Name |

disodium;[(2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5+;;/m0../s1 |

InChI Key |

MSUSOPCULOEKKB-GBQQWJQBSA-L |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.